molecular formula C16H13N3O4S2 B5058479 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B5058479
M. Wt: 375.4 g/mol
InChI Key: MYOLKHHBLZCGBO-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-1 is a thioamide derivative of benzothiazole and is known to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis, which may have potential applications in cancer treatment. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been found to reduce inflammation in various tissues and organs, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its biological activities. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been found to be relatively non-toxic, which makes it a useful tool for studying the effects of various compounds on biological systems. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new derivatives of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide with improved biological activities. Another area of research is the investigation of the potential applications of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound with significant potential for scientific research. It possesses various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential applications in various areas of research, and there are several future directions for further investigation. While there are some limitations to the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments, its relative non-toxicity and ease of synthesis make it a useful tool for studying the effects of various compounds on biological systems.

Synthesis Methods

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide can be synthesized using a simple two-step process involving the reaction of 2-aminobenzothiazole with 2-methoxy-4-nitrobenzoyl chloride followed by the addition of thioacetamide. The resulting compound can be purified using column chromatography to obtain pure 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-23-13-8-10(19(21)22)6-7-11(13)17-15(20)9-24-16-18-12-4-2-3-5-14(12)25-16/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOLKHHBLZCGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-4-nitrophenyl)acetamide

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